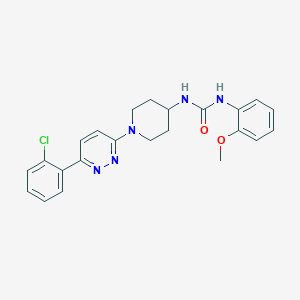
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H24ClN5O2 and its molecular weight is 437.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22ClN5O with a molecular weight of 411.9 g/mol. The compound features a pyridazine ring, piperidine moiety, and urea structure, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN5O |
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1396765-12-0 |
The primary mechanism of action for this compound involves the inhibition of Protein Kinase B (PKB), also known as Akt. PKB plays a crucial role in various cellular processes such as metabolism, cell proliferation, and survival. The compound acts as an ATP-competitive inhibitor , effectively blocking the phosphorylation and activation of PKB, thereby modulating the phosphatidylinositol 3-kinase (PI3K)/PKB signaling pathway.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity by inducing apoptosis in cancer cells through the inhibition of PKB. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines, including breast and prostate cancer cells .
Case Study:
A study demonstrated that treatment with this compound led to a dose-dependent decrease in the proliferation of MCF-7 breast cancer cells, with an IC50 value of approximately 5 µM. This suggests potent anticancer properties that warrant further investigation in vivo.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests revealed that it possesses antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.01 to 0.05 mg/mL, indicating its potential as an antibacterial agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is orally bioavailable with favorable absorption characteristics. Studies indicate that the compound demonstrates a half-life suitable for therapeutic applications, although specific values require further elucidation through clinical trials .
Research Applications
The compound's ability to interact with various biological targets positions it as a candidate for drug development in areas such as:
- Cancer Therapy: Targeting PKB for tumor growth inhibition.
- Infectious Diseases: Developing new antibiotics based on its antimicrobial properties.
- Biochemical Research: Serving as a tool for studying cellular signaling pathways.
Propriétés
IUPAC Name |
1-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-31-21-9-5-4-8-20(21)26-23(30)25-16-12-14-29(15-13-16)22-11-10-19(27-28-22)17-6-2-3-7-18(17)24/h2-11,16H,12-15H2,1H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWXQZHVKSVERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













